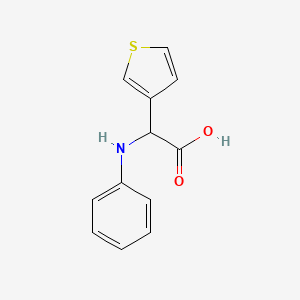

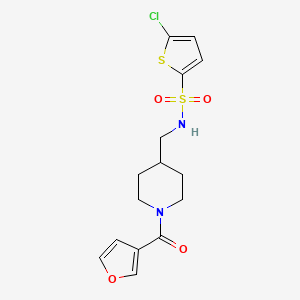

![molecular formula C17H14FNO2S2 B2859997 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide CAS No. 2097864-25-8](/img/structure/B2859997.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,2’-bithiophene . Bithiophene is a type of thiophene, a sulfur-containing aromatic compound, and it’s used as a building block in various organic electronics .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, bithiophene derivatives are often synthesized through Stille coupling reactions . This involves the reaction of a halogenated thiophene with a stannyl thiophene in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of your compound would likely be influenced by the bithiophene core. Bithiophene and similar compounds often have band gaps around 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Chemical Reactions Analysis

Again, while specific reactions involving your compound aren’t available, bithiophene compounds are known to undergo various reactions. For instance, they can be polymerized to form conjugated polymers, which have applications in organic field-effect transistors .Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its bithiophene core. For instance, bithiophene compounds often have good thermal stability and exhibit strong π-π interactions due to their conjugated structure .Wissenschaftliche Forschungsanwendungen

Anti-cancer Potential

Bithiophene derivatives, including compounds structurally related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide, have shown promising anti-cancer properties. A study by Algharib et al. (2022) explored the anti-cancer efficacy of Bithienyl Fluorobenzamidine (BFB), a compound with similarities to the chemical , on mouse leukemic models. The research found that BFB effectively ameliorates leukemia histological and hematological markers, inducing cell cycle arrest and apoptosis while suppressing the Akt pathway, suggesting a promising therapeutic candidate against Acute Myeloid Leukemia (AML) through these mechanisms Algharib et al., 2022.

Corrosion Inhibition and Biocidal Properties

Another application area is in corrosion inhibition and biocidal properties. Abousalem et al. (2019) investigated the effect of fluorophenyl‑2,2′‑bichalcophenes on corrosion of carbon steel in hydrochloric acid, demonstrating significant corrosion protection. The study found that derivatives like 4‑([2,2′‑bithiophene]‑5‑yl)‑2‑fluorobenzamidine exhibited promising inhibition efficiency, alongside biocidal action against bacteria responsible for microbial influenced corrosion (MIC). This dual functionality could be economically and environmentally beneficial, highlighting the versatility of bithiophene derivatives in industrial applications Abousalem et al., 2019.

Photovoltaic and Organic Electronics

In the realm of material science, particularly organic electronics and photovoltaics, derivatives of this compound contribute to the development of novel materials with improved optoelectronic properties. He et al. (2015) designed and synthesized isostructural low-band-gap small molecules containing one-atom substitutions (S for Se), based on electron-rich units like benzo[1,2-b:4,5-b']dithiophene, to investigate their impact on optoelectronic properties and photovoltaic performance. These compounds showed potential in enhancing the efficiency of organic photovoltaic devices, indicating the importance of bithiophene derivatives in developing high-performance solar cells He et al., 2015.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S2/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-16(23-14)15-6-3-9-22-15/h1-9,13,20H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILXWKXNGQWMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

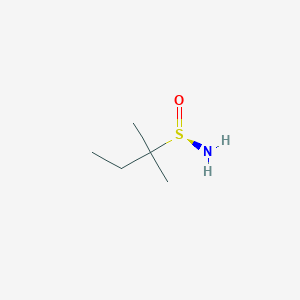

![N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide](/img/structure/B2859920.png)

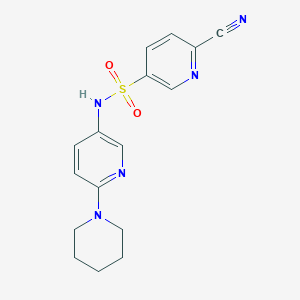

![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B2859921.png)

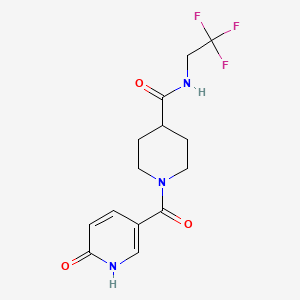

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole](/img/structure/B2859922.png)

![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)

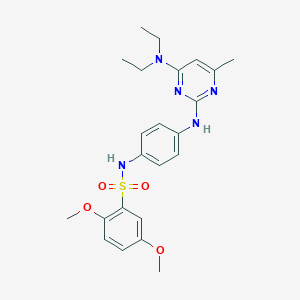

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2859927.png)

![1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2859929.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide](/img/structure/B2859930.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2859932.png)